![molecular formula C19H22N2O5S B4018620 N~1~-(3-acetylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4018620.png)
N~1~-(3-acetylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~1~-(3-acetylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as AM-404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM-404 is a potent inhibitor of the endocannabinoid system and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
AM-404 is a potent inhibitor of the endocannabinoid system. It inhibits the uptake of the endocannabinoid anandamide by binding to the fatty acid binding protein (FABP), which is responsible for transporting anandamide across the cell membrane. By inhibiting anandamide uptake, AM-404 increases the concentration of anandamide in the synapse, activating the cannabinoid receptors CB1 and CB2. Activation of these receptors leads to the analgesic, anti-inflammatory, and neuroprotective effects observed with AM-404.
Biochemical and Physiological Effects:
AM-404 has been shown to have a variety of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1, in vitro and in vivo. Additionally, AM-404 reduces the activation of microglia and astrocytes, which are involved in the inflammatory response. AM-404 also reduces the production of reactive oxygen species and lipid peroxidation, which are involved in neuronal damage. Finally, AM-404 has been shown to reduce the expression of c-Fos, a marker of neuronal activity, in animal models of pain.
Advantages and Limitations for Lab Experiments
AM-404 has several advantages for lab experiments. It is a potent and selective inhibitor of the endocannabinoid system, allowing for precise manipulation of this system in vitro and in vivo. Additionally, AM-404 has been extensively studied, with a large body of literature supporting its potential therapeutic applications. However, there are also limitations to using AM-404 in lab experiments. It has relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of AM-404 can be dose-dependent, with higher doses leading to adverse effects, such as hypothermia and sedation.
Future Directions
There are several future directions for the study of AM-404. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. AM-404 has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more potent and selective inhibitors of the endocannabinoid system, which could have even greater therapeutic potential. Finally, the effects of AM-404 on other physiological systems, such as the immune system and the cardiovascular system, warrant further investigation.
Scientific Research Applications
AM-404 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain. AM-404 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Additionally, AM-404 has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(19(23)20-16-7-5-6-15(12-16)14(2)22)21(27(4,24)25)17-8-10-18(26-3)11-9-17/h5-13H,1-4H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOMHXITBQRMKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7142701 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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